Tumor-Initiating Activity in SENCAR Mouse Skin: 7-Methylquinoline Is Non-Tumorigenic Versus Highly Active 4-Methylquinoline and Quinoline
In a direct head-to-head comparison, quinoline and all seven positional methylquinoline isomers were assayed at an identical total initiation dose of 7.5 mg per mouse on the skin of SENCAR female mice with TPA promotion. Quinoline induced tumors in 53% of mice (0.73 tumors/animal), and 4-methylquinoline induced tumors in 45% of mice (0.90 tumors/animal). 8-Methylquinoline induced tumors in 45% of mice (0.66 tumors/animal). In contrast, 7-methylquinoline, along with 2-, 3-, and 5-methylquinoline, did NOT exhibit significant tumorigenic activity in this assay [1]. The non-tumorigenic profile of 7-methylquinoline distinguishes it mechanistically from its 4- and 8-methyl positional analogs and from the parent quinoline, and is consistent with the hypothesis that a free C5–C6 position on the quinoline ring is required for metabolic epoxidation to the ultimate carcinogen [2].
| Evidence Dimension | Tumor-initiating activity (% tumor-bearing mice and tumors per animal) |
|---|---|
| Target Compound Data | 7-Methylquinoline: 0% tumor-bearing mice (not significantly tumorigenic) |
| Comparator Or Baseline | Quinoline: 53% (0.73 tumors/animal); 4-Methylquinoline: 45% (0.90 tumors/animal); 8-Methylquinoline: 45% (0.66 tumors/animal); 2-, 3-, and 5-Methylquinoline: not significant |
| Quantified Difference | 7-Methylquinoline shows a 45–53 percentage-point reduction in tumor incidence versus quinoline, 4-methylquinoline, and 8-methylquinoline |
| Conditions | SENCAR female mouse skin initiation-promotion assay; total initiation dose 7.5 mg/mouse; promotion with tetradecanoyl phorbol acetate (TPA) |
Why This Matters
For laboratories conducting carcinogenicity screening or synthesizing pharmaceutical intermediates where genotoxic impurity control is paramount, 7-methylquinoline hydrochloride provides a demonstrably lower tumorigenic-risk starting material compared to 4-methylquinoline or 8-methylquinoline, directly supporting cleaner toxicological profiles in downstream products.
- [1] LaVoie, E.J., Shigematsu, A., Adams, E.A., Rigotty, J. & Hoffmann, D. (1984). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice. Cancer Letters, 22(3), 269–273. PMID: 6424930. View Source
- [2] LaVoie, E.J., Adams, E.A., Shigematsu, A. & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. DOI: 10.1093/carcin/4.9.1169. View Source
